Cas no 1177349-38-0 (1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride)

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine hydrochloride is a synthetic organic compound featuring a 1,2,4-triazole moiety linked to a propylamine backbone, with hydrochloride salt formation enhancing its stability and solubility. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate or active ingredient. The triazole group confers strong binding affinity in biological systems, while the amine functionality allows for further derivatization. Its hydrochloride form ensures improved handling and storage properties. Applications may include antifungal, antibacterial, or kinase inhibition studies, though specific uses depend on further structural modifications and target evaluations. The compound is typically supplied as a high-purity solid for research purposes.
1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride structure
1177349-38-0 structure
商品名:1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
CAS番号:1177349-38-0
MF:C5H11ClN4
メガワット:162.62063908577
CID:5230913

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
    • 1-(1H-1,2,4-triazol-1-yl)propan-2-aminehydrochloride
    • 1H-1,2,4-Triazole-1-ethanamine, α-methyl-, hydrochloride (1:1)
    • インチ: 1S/C5H10N4.ClH/c1-5(6)2-9-4-7-3-8-9;/h3-5H,2,6H2,1H3;1H
    • InChIKey: VMSJGHNBDLOHAV-UHFFFAOYSA-N
    • ほほえんだ: Cl.N1(C=NC=N1)CC(C)N

計算された属性

  • せいみつぶんしりょう: 162.067
  • どういたいしつりょう: 162.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 85
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-35917-0.05g
1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0
0.05g
$43.0 2023-02-13
Enamine
EN300-35917-5.0g
1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0
5.0g
$420.0 2023-02-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01074437-5g
1-(1H-1,2,4-Triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0 95%
5g
¥7644.0 2023-04-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01074437-1g
1-(1H-1,2,4-Triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0 95%
1g
¥2639.0 2023-04-05
Enamine
EN300-35917-0.25g
1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0
0.25g
$90.0 2023-02-13
Enamine
EN300-35917-10.0g
1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0
10.0g
$660.0 2023-02-13
Enamine
EN300-35917-0.5g
1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0
0.5g
$143.0 2023-02-13
Enamine
EN300-35917-0.1g
1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0
0.1g
$63.0 2023-02-13
Enamine
EN300-35917-2.5g
1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0
2.5g
$272.0 2023-02-13
Enamine
EN300-35917-1.0g
1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride
1177349-38-0
1.0g
$183.0 2023-02-13

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride 関連文献

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochlorideに関する追加情報

Introduction to 1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride (CAS No. 1177349-38-0)

1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1177349-38-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a triazole moiety linked to a propylamine backbone and hydrochloride salt form, has garnered attention due to its structural features and potential biological activities. The triazole ring is a well-documented pharmacophore in drug discovery, known for its ability to modulate various biological pathways. In particular, the combination of the triazole scaffold with an amine group provides a versatile framework for designing molecules with therapeutic potential.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical applications. This solubility profile is critical for drug formulation and bioavailability considerations, ensuring that the compound can be effectively delivered to target tissues in vivo. The structural motif of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride suggests potential interactions with biological targets such as enzymes and receptors, which are pivotal in modulating cellular processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets. Studies have indicated that the triazole ring can engage in hydrogen bonding and π-stacking interactions with key residues in protein binding pockets. These interactions are crucial for the development of small-molecule inhibitors or activators. The propylamine moiety further extends the potential for functionalization, allowing for modifications that could enhance binding specificity or pharmacokinetic properties.

In the context of drug discovery, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride has been explored as a lead compound for various therapeutic indications. The triazole scaffold is prevalent in approved drugs due to its favorable pharmacokinetic and safety profiles. For instance, triazole derivatives are known to exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungal cells. Additionally, this motif has been incorporated into antiviral and anticancer agents, highlighting its broad applicability.

The amine group in 1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride provides a site for further chemical modification, enabling the synthesis of analogs with tailored biological activities. Functionalization strategies such as substitution at the propyl chain or derivatization of the triazole ring can lead to compounds with enhanced potency or selectivity. Such modifications are often guided by structure-based drug design approaches, where high-resolution crystal structures of target proteins are utilized to rationalize molecular interactions.

Recent preclinical studies have demonstrated promising results with derivatives of the triazole scaffold in models of inflammation and neurodegeneration. The ability of these compounds to modulate key signaling pathways has opened new avenues for therapeutic intervention. For example, inhibition of inflammatory cytokine production or modulation of neurotransmitter release has been observed with certain triazole-based molecules. These findings underscore the potential of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride as a starting point for developing novel therapeutics.

The synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the triazole ring efficiently. Additionally, protecting group strategies are often necessary to prevent unwanted side reactions during synthesis. The final step typically involves salt formation with hydrochloric acid to improve stability and crystallinity.

In conclusion, 1-(1H-1,2,4-triazol...

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.